molecular formula C19H23N5O3 B1681579 Trimetrexate CAS No. 52128-35-5

Trimetrexate

Número de catálogo: B1681579
Número CAS: 52128-35-5
Peso molecular: 369.4 g/mol
Clave InChI: NOYPYLRCIDNJJB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Trimetrexate es un derivado de quinazolina sintético que funciona como un antagonista del folato. Se utiliza principalmente en el tratamiento de la neumonía por Pneumocystis carinii de moderada a grave en pacientes inmunodeprimidos, incluidos aquellos con síndrome de inmunodeficiencia adquirida. This compound también se está investigando por su eficacia como agente antineoplásico y como agente antiparasitario .

Métodos De Preparación

Trimetrexate se sintetiza a través de una serie de reacciones químicas que comienzan con 3,4,5-trimetoxianilinaLas condiciones de reacción típicamente involucran el uso de ácidos y bases fuertes, así como altas temperaturas .

Análisis De Reacciones Químicas

Trimetrexate se somete a varias reacciones químicas, que incluyen:

Aplicaciones Científicas De Investigación

Clinical Applications

1. Treatment of Pneumocystis Carinii Pneumonia (PCP)

  • Indication : Trimetrexate is primarily used for moderate-to-severe PCP in immunocompromised patients, especially those with AIDS.
  • Efficacy : Clinical studies have shown that this compound, when combined with leucovorin, can achieve response rates of 63-71% in patients who are refractory to conventional therapies . In a comparison study, while this compound showed higher failure rates compared to trimethoprim-sulfamethoxazole, it was associated with fewer serious adverse events .

2. Antineoplastic Properties

  • Cancer Types : Preliminary phase II trials have indicated potential effectiveness against various cancers, including breast cancer, non-small-cell lung cancer, and head and neck tumors . The drug's lipophilicity allows it to penetrate tissues more effectively than traditional folate antagonists like methotrexate.
  • Combination Therapy : this compound has demonstrated synergistic effects when combined with other chemotherapeutic agents, enhancing overall antitumor efficacy .

3. Antiparasitic Activity

  • Chagas Disease : Recent studies have highlighted this compound's potent inhibitory effect on the DHFR of Trypanosoma cruzi, the causative agent of Chagas disease. It exhibits significantly lower lethal doses against T. cruzi compared to existing treatments like Benznidazole and Nifurtimox . However, its potential for toxicity in humans necessitates careful consideration in therapeutic applications.

Case Study 1: this compound in AIDS Patients

A study involving 49 HIV-infected patients treated with this compound showed a significant response rate and manageable side effects. Notably, liver enzyme elevations were observed in a minority of patients but resolved without discontinuation of therapy .

Case Study 2: Phase II Trials for Cancer Treatment

In phase II trials assessing this compound's efficacy against solid tumors, patients experienced rapid recovery from hematologic toxicities without evidence of cumulative dose effects. This suggests a favorable safety profile compared to traditional chemotherapeutics .

Adverse Effects and Management

The primary adverse effect associated with this compound is myelosuppression, which can lead to hematologic toxicities. Leucovorin is co-administered to mitigate these effects by providing a source of reduced folate that can bypass the blocked DHFR pathway . Monitoring plasma concentrations has been suggested to correlate with toxicity levels, guiding dosage adjustments .

Summary Table of Applications

ApplicationIndicationEfficacy/Outcomes
Pneumocystis Carinii PneumoniaHIV/AIDS patients63-71% response rate; fewer adverse events than alternatives
Antineoplastic AgentBreast cancer, lung cancerSynergistic effects; effective against resistant tumors
Antiparasitic AgentChagas diseaseHighly effective against T. cruzi; lower toxicity profile

Mecanismo De Acción

Trimetrexate ejerce sus efectos al inhibir la enzima dihidrofolato reductasa. Esta enzima es responsable de la reducción de dihidrofolato a tetrahidrofolato, una coenzima necesaria para la síntesis de nucleótidos y la replicación del ADN. Al inhibir la dihidrofolato reductasa, this compound interrumpe la síntesis de ADN y la reproducción celular, lo que lleva a la muerte de las células que se dividen rápidamente .

Comparación Con Compuestos Similares

Trimetrexate es similar a otros antagonistas del folato, como el metotrexato, la trimetoprima y la pirimetamina. Difiere en su mecanismo de transporte y retención intracelular. A diferencia del metotrexato, this compound no está poliglutamado, lo que le permite superar los mecanismos de resistencia en células tumorales resistentes al metotrexato deficientes en transporte . Compuestos similares incluyen:

Actividad Biológica

Trimetrexate (TMTX) is a synthetic lipophilic antifolate and a potent inhibitor of dihydrofolate reductase (DHFR), primarily used in the treatment of moderate-to-severe Pneumocystis carinii pneumonia (PCP) in immunocompromised patients, particularly those with AIDS. Its biological activity extends beyond its antimicrobial properties, demonstrating significant antitumor effects against various cancers. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, toxicity profiles, and case studies.

This compound exerts its effects by competitively inhibiting DHFR, an enzyme critical for the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts folate metabolism, leading to:

  • Decreased synthesis of nucleic acids : The inhibition of DHFR results in reduced levels of tetrahydrofolate, which is essential for the synthesis of thymidine and purines, crucial components of DNA and RNA.
  • Cell cycle arrest : The depletion of nucleotide pools leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

Antitumor Activity

This compound has shown promising antitumor activity across various cancer types, including:

  • Leukemias : Effective against murine leukemia models and certain human leukemias resistant to methotrexate .
  • Solid Tumors : Demonstrated activity against solid tumors such as colorectal, breast, lung, and gastric cancers .

Table 1: Summary of Clinical Trials Involving this compound

Study TypeCancer TypeTreatment RegimenResponse RateMedian Survival
Phase IIGastric CancerTMTX + 5-FU + Leucovorin19%6 months
Phase IColorectal CancerTMTX + Leucovorin20%Not specified
Phase IIRefractory LeukemiaContinuous infusion TMTXNot reportedNot specified
Comparative StudyPCP in AIDS PatientsTMTX + Leucovorin vs. TMP-SMZInferior to TMP-SMZ but better toleratedNot specified

Clinical Efficacy

In clinical settings, this compound has been evaluated in various regimens:

  • Combination Therapy : In a Phase II study for advanced gastric cancer, TMTX combined with 5-FU and leucovorin yielded a response rate comparable to other 5-FU-based therapies, suggesting its potential as an effective treatment option .
  • Pneumocystis Carinii Pneumonia : A study comparing TMTX with trimethoprim-sulfamethoxazole (TMP-SMZ) indicated that while TMTX was less effective than TMP-SMZ in treating PCP, it had a lower incidence of serious adverse events .

Toxicity Profiles

Despite its therapeutic benefits, this compound is associated with several toxicities:

  • Hematologic Toxicity : Myelosuppression is a significant dose-limiting side effect. In clinical trials, hematologic toxicities were observed in a substantial percentage of patients receiving TMTX .
  • Gastrointestinal Toxicity : Common severe gastrointestinal effects include nausea and diarrhea. These adverse effects are typically manageable but can be severe at higher doses .

Case Studies

  • Gastric Cancer Treatment : A Phase II trial involving 37 patients with advanced gastric cancer treated with TMTX showed a confirmed response rate of 19%, with median overall survival at 6 months. The most common severe toxicities included diarrhea and fatigue .
  • Pneumocystis Carinii Pneumonia : In a study involving 215 AIDS patients treated for PCP, this compound was found to be less effective than TMP-SMZ but resulted in fewer serious adverse events. The mortality rates were significantly higher in patients receiving TMTX compared to those on TMP-SMZ .

Propiedades

IUPAC Name

5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYPYLRCIDNJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023714
Record name Trimetrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Tan colored solid; solubility in water: > 50 mg/ml /Trimetrexate D-glucuronate/, 3.09e-02 g/L, Water 1 - 2 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Acetate buffer < 1 (mg/mL), 0.1NHC1 1 - 5 (mg/mL), 0.1 N NaOH < 1 (mg/mL), Methanol 12 - 15 (mg/mL), 95% Ethanol 1 - 5 (mg/mL), 10% Ethanol 1 - 3 (mg/mL), Dimethylacetamide 10 - 15 (mg/mL), Dimethylsulfoxide approimately 100 (mg/mL)
Record name Trimetrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name JB -11
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/249008%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Mechanism of Action

In vitro studies have shown that trimetrexate is a competitive inhibitor of dihydrofolate reductase (DHFR) from bacterial, protozoan, and mammalian sources. DHFR catalyzes the reduction of intracellular dihydrofolate to the active coenzyme tetrahydrofolate. Inhibition of DHFR results in the depletion of this coenzyme, leading directly to interference with thymidylate biosynthesis, as well as inhibition of folate-dependent formyltransferases, and indirectly to inhibition of p.r.n. biosynthesis. The end result is disruption of DNA, RNA, and protein synthesis, with consequent cell death., Trimetrexate binds to dihydrofolate reductase and prevents the conversion of dihydrofolate to biologically active tetrahydrofolate. It inhibits nucleic acid synthesis as a result of antithymidylate and antipurine effects.
Record name Trimetrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIMETREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

52128-35-5, 72828-03-6
Record name Trimetrexate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52128-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimetrexate [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052128355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimetrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trimetrexate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trimetrexate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-3-[2-[1-sulfo-6-[[2-(sulfooxy)ethyl]sulfonyl]-2-naphthalenyl]diazenyl]-, sodium salt (1:4)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETREXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPN4ITI8T4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIMETREXATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6545
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

215-217 °C, 215 - 217 °C
Record name Trimetrexate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trimetrexate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 1.1 grams (0.005 mole) of 2,4-diamino-6-cyano-5-methylquinazoline, 4.6 grams (0.025 mole) 3,4,5-trimethoxyaniline and 2.0 grams (catalyst) of Raney nickel (50% slurry in water) in 30 mL of water and 70 mL of acetic acid was hydrogenated at 50 psi of hydrogen for 6 hours using a Parr hydrogenator. After this time the reaction mixture was filtered. The filter cake was slurried with a boiling mixture of 15 mL of water and 35 mL of acetic acid and was then filtered. The filtrates were combined and subjected to thin layer chromatography (TLC). The TLC analysis indicated that a small amount of the starting quinazoline remained unreacted. The filtrate was combined with 1.0 gram of Raney nickel and the mixture was again hydrogenated for an additional 1.5 hours using the Parr hydrogenator. After this time the reaction mixture was filtered and concentrated under reduced pressure to a residual oil. The residual oil was subjected to column chromatography on silica gel. Elution was accomplished initially using 25% N,N-dimethylformamide in ethyl acetate and, finally 40% N,N-dimethylformamide in ethyl acetate. The product-containing fractions were combined and concentrated under reduced pressure to a residual solid. The solid was recrystallized from water, yielding 0.5 gram of 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylamino)methyl]quinazoline, mp 95°-210° C. The NMR analysis was consistent with the proposed structure; however, it indicated that the compound was a complex with acetic acid and water. NOTE: The compound of Example 14 is known in the literature as Trimetrexate®, for use in treatments of certain kinds of cancers. [J. Med. Chem., 26, 1753-1760 (1983)]
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The reactor is charged with 41.5 L of n-butanol and 10.4 L of deionized water. 6.3 kg of crude trimetrexate acetate is then added. Then, 3 g of sodium metabisulfite, 0.65 L of ammonia, 1 kg of tonsil and 1 kg of Supercel are added.
Quantity
41.5 L
Type
reactant
Reaction Step One
Name
Quantity
10.4 L
Type
solvent
Reaction Step One
Name
trimetrexate acetate
Quantity
6.3 kg
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0.65 L
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The method of claim 21 wherein step (c) comprises heating the 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylimino)methyl]quinazoline in a mixture of tetrahydrofuran and water in the presence of a reducing agent to produce a crude trimetrexate base, and converting the crude trimetrexate base to trimetrexate acetate.
Name
2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenylimino)methyl]quinazoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Trimetrexate
Reactant of Route 2
Reactant of Route 2
Trimetrexate
Reactant of Route 3
Reactant of Route 3
Trimetrexate
Reactant of Route 4
Reactant of Route 4
Trimetrexate
Reactant of Route 5
Reactant of Route 5
Trimetrexate
Reactant of Route 6
Reactant of Route 6
Trimetrexate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.